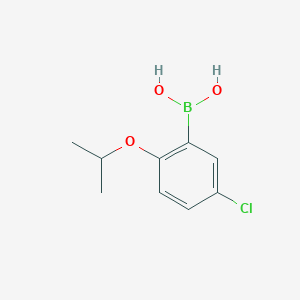

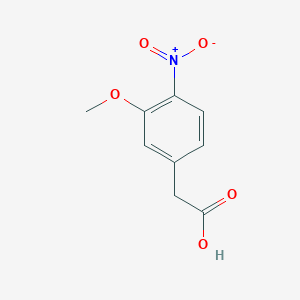

5-Chloro-2-isopropoxyphenylboronic acid

Overview

Description

5-Chloro-2-isopropoxyphenylboronic acid (5-Cl-IPB) is a versatile and highly reactive chemical reagent that is commonly used in a variety of scientific and industrial applications. 5-Cl-IPB is a boronic acid derivative of an aromatic compound, and is an important building block for the synthesis of chemical compounds. It is also used in the fields of medicinal chemistry, biochemistry, and pharmacology. 5-Cl-IPB is a useful reagent for the synthesis of small molecules, peptides, and other organic compounds.

Scientific Research Applications

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

5-Chloro-2-isopropoxyphenylboronic acid: is a pivotal reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic synthesis, allowing for the formation of carbon-carbon bonds. The compound’s boronic acid group reacts with halide-containing organic substrates in the presence of a palladium catalyst, creating biaryl structures that are foundational in pharmaceuticals and organic materials.

Medicinal Chemistry: Drug Discovery

In medicinal chemistry, this compound serves as a building block for the synthesis of various drug candidates . Its ability to introduce a chloro-isopropoxyphenyl moiety into molecules can be crucial for the development of new therapeutic agents, particularly in the optimization of binding affinities and selectivity towards biological targets.

Materials Science: Polymer and Nanomaterials Development

The boronic acid functionality of 5-Chloro-2-isopropoxyphenylboronic acid is utilized in materials science for modifying surfaces and creating functional polymers . It can be used to introduce specific functional groups onto polymers or nanoparticles, enhancing their properties for applications such as sensors, coatings, and electronic devices.

Analytical Chemistry: Chemical Sensors

This compound finds application in the development of chemical sensors . Boronic acids can form reversible covalent bonds with diols and other polyols, making them useful for detecting sugars and other biological analytes. Sensors based on boronic acids can be employed in environmental monitoring and healthcare diagnostics.

Agriculture: Crop Protection Agents

While direct applications in agriculture are not well-documented for this specific compound, boronic acids, in general, are explored for their potential use in developing new crop protection agents . Their ability to interact with various biological systems could lead to the creation of novel pesticides or herbicides.

Environmental Science: Pollutant Removal

In environmental science, boronic acids are investigated for their ability to capture and remove pollutants . 5-Chloro-2-isopropoxyphenylboronic acid could be part of systems designed to trap harmful chemicals or heavy metals, contributing to water purification and soil remediation efforts.

Bioconjugation: Labeling and Detection

The compound is also significant in bioconjugation techniques . It can be used to attach biomolecules to various substrates or to each other, which is essential in the labeling and detection of proteins, nucleic acids, and other biological entities in research and diagnostic assays.

Catalysis: Development of Catalytic Systems

Lastly, 5-Chloro-2-isopropoxyphenylboronic acid can act as a ligand or a catalyst modifier in various catalytic systems . Its unique structure can influence the reactivity and selectivity of catalysts used in a wide range of chemical transformations.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be key reagents in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The 5-Chloro-2-isopropoxyphenylboronic acid, as an organoboron reagent, plays a crucial role in the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by 5-Chloro-2-isopropoxyphenylboronic acid, is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Pharmacokinetics

The compound’s molecular weight is 21445 , which could influence its absorption and distribution in the body.

Result of Action

The primary result of the action of 5-Chloro-2-isopropoxyphenylboronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is fundamental to the synthesis of a wide range of organic compounds .

Action Environment

The action of 5-Chloro-2-isopropoxyphenylboronic acid in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors . The reaction conditions are exceptionally mild and tolerant to various functional groups . The organoboron reagents used in this reaction, including 5-Chloro-2-isopropoxyphenylboronic acid, are relatively stable, readily prepared, and generally environmentally benign .

properties

IUPAC Name |

(5-chloro-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRYIHCKXSSLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584232 | |

| Record name | {5-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-isopropoxyphenylboronic acid | |

CAS RN |

352534-87-3 | |

| Record name | {5-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

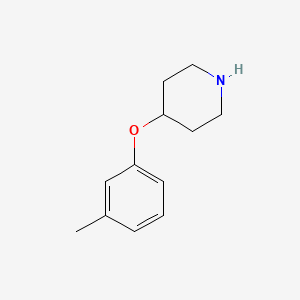

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)

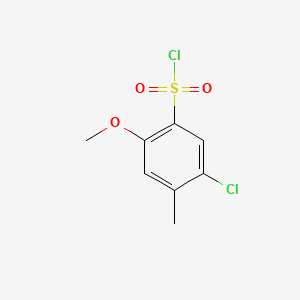

![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)

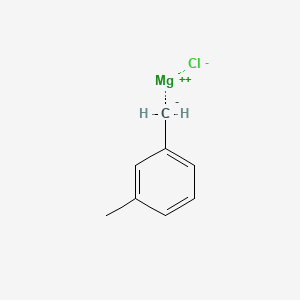

![5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate](/img/structure/B1591191.png)